N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine

Description

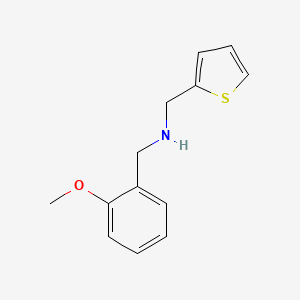

N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine: is an organic compound that belongs to the class of amines It features a benzyl group substituted with a methoxy group at the ortho position and a thienylmethyl group attached to the nitrogen atom

Properties

IUPAC Name |

1-(2-methoxyphenyl)-N-(thiophen-2-ylmethyl)methanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NOS/c1-15-13-7-3-2-5-11(13)9-14-10-12-6-4-8-16-12/h2-8,14H,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNUOVFLGFYELTB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNCC2=CC=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine typically involves the following steps:

Starting Materials: The synthesis begins with 2-methoxybenzyl chloride and thien-2-ylmethylamine.

Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, in an organic solvent like dichloromethane or toluene.

Procedure: The 2-methoxybenzyl chloride is added dropwise to a solution of thien-2-ylmethylamine and the base in the solvent. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Purification: The product is then purified by techniques such as column chromatography or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with appropriate modifications to ensure safety, efficiency, and cost-effectiveness. This might include the use of continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or other reduced products.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: N-oxides or other oxidized derivatives.

Reduction: Secondary amines or other reduced forms.

Substitution: Compounds with new functional groups replacing the methoxy or thienylmethyl groups.

Scientific Research Applications

Biological Activities

1.1 Antidepressant and Anxiolytic Effects

Research indicates that compounds similar to N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine exhibit antidepressant and anxiolytic properties by acting on serotonin receptors. The structural modifications in this compound enhance its binding affinity to 5-HT receptors, which are crucial for mood regulation .

1.2 Antiinflammatory Properties

Studies have shown that derivatives of this compound can significantly inhibit inflammatory pathways. For instance, the anti-inflammatory effects were evaluated through in vitro assays measuring the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in RAW264.7 macrophages, demonstrating a reduction in pro-inflammatory cytokines .

1.3 Antioxidant Activity

The compound has also been explored for its antioxidant capabilities. Research suggests that it can inhibit lipid peroxidation and other oxidative stress markers, making it a candidate for therapeutic applications in oxidative stress-related diseases .

Case Studies

3.1 Neuropharmacological Studies

A notable study investigated the neuropharmacological effects of related compounds on animal models of anxiety and depression. Results indicated that these compounds exhibited significant anxiolytic effects comparable to established medications like benzodiazepines .

3.2 In Vitro Toxicity Assessments

In vitro toxicity studies have been conducted to assess the safety profile of this compound. These studies utilized various cell lines to evaluate cytotoxicity and potential adverse effects, providing a basis for future clinical evaluations .

Comparative Analysis Table

| Property | This compound | Similar Compounds |

|---|---|---|

| Binding Affinity (5-HT2A) | High (EC50: 0.04 - 0.5 μM) | Comparable to LSD |

| Anti-inflammatory Activity | Significant inhibition of iNOS and COX-2 | Various NSAIDs |

| Antioxidant Capacity | Moderate inhibition of lipid peroxidation | Stronger antioxidants like Vitamin C |

| Neuropharmacological Effects | Anxiolytic and antidepressant | Benzodiazepines |

Mechanism of Action

The mechanism of action of N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine depends on its specific application:

Pharmacological Effects: In medicinal chemistry, the compound may interact with specific receptors or enzymes, modulating their activity. The methoxybenzyl and thienylmethyl groups can influence the binding affinity and selectivity towards the target.

Materials Science: The electronic properties of the compound, such as electron-donating or withdrawing effects, play a crucial role in its behavior in materials applications.

Comparison with Similar Compounds

Similar Compounds

N-(2-methoxybenzyl)-N-methylamine: Lacks the thienylmethyl group, which may result in different chemical and biological properties.

N-(2-methoxybenzyl)-N-(phenylmethyl)amine: Contains a phenylmethyl group instead of a thienylmethyl group, leading to variations in reactivity and applications.

N-(2-methoxybenzyl)-N-(pyridylmethyl)amine: Features a pyridylmethyl group, which can alter its binding interactions and electronic properties.

Uniqueness

N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine is unique due to the presence of both the methoxybenzyl and thienylmethyl groups. This combination imparts distinct electronic and steric properties, making it valuable for specific applications in medicinal chemistry and materials science.

Biological Activity

N-(2-methoxybenzyl)-N-(thien-2-ylmethyl)amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thienyl group and a methoxybenzyl moiety, which contribute to its pharmacological properties. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various biochemical pathways. Research suggests that this compound may exhibit:

- Enzyme Inhibition : It potentially inhibits key enzymes involved in metabolic pathways, which can lead to altered cellular signaling.

- Receptor Modulation : The compound may act on certain receptors, affecting downstream signaling cascades crucial for cellular functions.

Antitumor Activity

Recent studies have indicated that derivatives of thienyl compounds exhibit significant antitumor activity. For instance, thieno[2,3-d]pyrimidine derivatives have been shown to possess cytotoxic effects against various cancer cell lines. In one study, compounds similar to this compound demonstrated IC50 values ranging from 14 to 67 nM against specific HDAC isoforms, indicating their potential as anticancer agents .

Anti-inflammatory Effects

Compounds with similar structures have also been evaluated for anti-inflammatory properties. For example, tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine analogs showed promising anti-inflammatory activities by inhibiting COX enzymes, which are key mediators in the inflammatory response .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

| Substituent | Effect on Activity |

|---|---|

| Methoxy Group | Enhances lipophilicity and receptor binding |

| Thienyl Group | Critical for enzyme interaction |

| Aromatic Substituents | Influence on cytotoxicity and selectivity |

Case Studies

- Anticancer Activity : A study evaluated a series of thieno[2,3-d]pyrimidine derivatives for their cytotoxic effects against the MDA-MB-231 breast cancer cell line. Compounds with electron-withdrawing groups showed enhanced activity (IC50 = 27.6 μM), suggesting that modifications in substituents can significantly affect potency .

- Anti-inflammatory Mechanism : In vitro studies demonstrated that certain thieno derivatives inhibited the expression of inflammatory markers such as iNOS and COX-2 in RAW264.7 macrophages. This inhibition correlated with reduced levels of pro-inflammatory cytokines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.